(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine - 767340-03-4

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine

Catalog Number: EVT-1440915
CAS Number: 767340-03-4
Molecular Formula: C16H13F6N5O
Molecular Weight: 405.304
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitagliptin, chemically (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is a synthetic organic compound belonging to the class of beta-amino amides. [] It plays a crucial role in scientific research, particularly in the field of medicinal chemistry, as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). [] Sitagliptin has emerged as a valuable tool for investigating the physiological roles of DPP-IV and for developing novel therapeutic interventions for type 2 diabetes.

Molecular Structure Analysis

As a beta-amino amide, sitagliptin can undergo various chemical reactions typical of this functional group. It can form salts with acids, and several salt forms have been investigated for their pharmaceutical properties. [, , ] The molecule is relatively stable under physiological conditions but can undergo metabolism via pathways like N-sulfation, N-carbamoyl glucuronidation, and oxidative modifications on the piperazine ring. [, ]

Mechanism of Action

Sitagliptin exerts its therapeutic effect by selectively and reversibly inhibiting the enzyme dipeptidyl peptidase-IV (DPP-IV). [, ] DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, sitagliptin increases the levels of active GLP-1 and GIP, leading to improved glycemic control in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Sitagliptin is a white to off-white powder. It exists in various salt forms, with the phosphate salt being the most commonly used form for pharmaceutical formulations. [, , ] The solubility and other physicochemical properties vary depending on the salt form and the solid-state form (polymorph). Research has been conducted to identify stable polymorphs with desirable characteristics for drug development. [, , , ]

Applications
  • Type 2 Diabetes Research: Sitagliptin has been widely used in preclinical and clinical studies to investigate its efficacy and safety in managing type 2 diabetes. [, ]

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin)

Compound Description: Sitagliptin is a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor developed for the treatment of type 2 diabetes []. It exhibits an IC50 of 18 nM against DPP-IV, demonstrating excellent selectivity over other proline-selective peptidases []. Sitagliptin has shown favorable pharmacokinetic properties, including good oral bioavailability and efficacy in animal models [, ]. The phosphate salt of sitagliptin, known as MK-0431, was selected for further development [].

Sitagliptin L-tartrate salt (Form Z1)

Compound Description: This compound represents a highly stable polymorph of sitagliptin in the form of its L-tartrate salt [, ]. The specific crystal form, designated as Form Z1, exhibits enhanced stability and is particularly suitable for use as the active pharmaceutical ingredient in medications targeting type 2 diabetes [].

Sitagliptin Metabolites (M1, M2, M3, M4, M5, M6)

Compound Description: Several metabolites of sitagliptin have been identified in preclinical and clinical studies, arising from biotransformations such as N-sulfation (M1), N-carbamoyl glucuronidation (M4), hydroxylation (M6), oxidative desaturation of the piperazine ring followed by cyclization (M2 and M5), and ether glucuronidation of a hydroxylated metabolite (M3) [, , ]. Importantly, metabolites M1, M2, and M5 have been synthesized and tested for DPP-IV inhibition, revealing significantly reduced potency compared to the parent compound [].

Sitagliptin Besylate Salt

Compound Description: This salt form of sitagliptin has been characterized and a novel crystalline form, designated as Form II, has been discovered []. This polymorph exhibits a distinct X-ray powder diffraction pattern, indicating different solid-state properties compared to other forms [].

Sitagliptin Gentisate, Adipate, and Trifluoroacetate Salts

Compound Description: In addition to the L-tartrate, besylate, and phosphate salts, novel salts of sitagliptin with gentisic acid, adipic acid, and trifluoroacetic acid have been prepared and studied []. These salts represent alternative salt forms that may offer advantages in terms of physicochemical properties, such as solubility, stability, or processability [].

Sitagliptin Hydrochloride Salt

Compound Description: A novel crystalline form of the hydrochloride salt of sitagliptin has been identified and characterized []. This finding highlights the importance of exploring different salt forms and polymorphic modifications to identify the most suitable form for pharmaceutical development.

Sitagliptin Phosphate Monohydrate

Compound Description: This compound is the dihydrogen phosphate salt of sitagliptin, which exists as a crystalline monohydrate [, ]. It acts as a potent inhibitor of DPP-IV and is investigated for its potential in preventing and treating type 2 diabetes []. This salt form offers additional advantages in treating obesity and hypertension [, ].

Anhydrous Polymorph and Solvate of Sitagliptin Phosphate

Compound Description: Besides the monohydrate form, an anhydrous polymorph and a crystalline solvate of the dihydrogen phosphate salt of sitagliptin have been discovered []. These discoveries further demonstrate the propensity of this salt to exist in different solid-state forms, each potentially possessing distinct physicochemical properties.

Properties

CAS Number

767340-03-4

Product Name

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine

IUPAC Name

(Z)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

Molecular Formula

C16H13F6N5O

Molecular Weight

405.304

InChI

InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-

InChI Key

RLSFDUAUKXKPCZ-UITAMQMPSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N

Synonyms

(2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one; 2,3-Desdihydrogen rac-Sitagliptin, Sitagliptin Enamine Impurity

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.